N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine
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Overview
Description
N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate nitrile or amine precursors under controlled conditions.
Introduction of the piperazine moiety: This step involves the reaction of the triazine intermediate with a piperazine derivative, often facilitated by a coupling reagent.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove certain substituents or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methylphenyl)-2-(4-(1,1,3,3-tetramethylbutyl)phenoxy)acetamide
- N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
N-(3-chloro-2-methylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine stands out due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H26ClN7O |
---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
2-N-(3-chloro-2-methylphenyl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H26ClN7O/c1-15-18(23)4-3-5-19(15)25-22-27-20(26-21(24)28-22)14-29-10-12-30(13-11-29)16-6-8-17(31-2)9-7-16/h3-9H,10-14H2,1-2H3,(H3,24,25,26,27,28) |
InChI Key |
ZLAZYVIOUPORDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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